molecular formula C7H9BrS B3257761 2-Bromo-5-isopropylthiophene CAS No. 29488-23-1

2-Bromo-5-isopropylthiophene

Cat. No.: B3257761
CAS No.: 29488-23-1
M. Wt: 205.12 g/mol
InChI Key: GXPIJGRYTRTFGK-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropylthiophene is an organic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the second position and an isopropyl group at the fifth position of the thiophene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-propan-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-5(2)6-3-4-7(8)9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIJGRYTRTFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-isopropylthiophene can be achieved through several methods. One common approach involves the bromination of 5-isopropylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isopropylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropylthiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom’s presence enhances the compound’s reactivity, making it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-isopropylthiophene is unique due to the specific positioning of the bromine and isopropyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it particularly useful in the synthesis of specific organic compounds and materials .

Biological Activity

2-Bromo-5-isopropylthiophene is a compound belonging to the class of brominated thiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₈H₉BrS
  • Molecular Weight : 215.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antipsychotic agent.

Antibacterial Activity

Recent studies have shown that derivatives of brominated thiophenes exhibit significant antibacterial properties. For instance, sulfonamide derivatives synthesized from brominated thiophenes demonstrated efficacy against Klebsiella pneumoniae, particularly strains producing New Delhi Metallo-β-lactamase (NDM-1) .

Table 1: Antibacterial Efficacy of Brominated Thiophenes

CompoundMIC (μg/mL)MBC (μg/mL)Target Bacteria
5-Bromo-N-alkylthiophene-2-sulfonamide0.390.78Klebsiella pneumoniae ST147
This compoundTBDTBDTBD

Note: TBD = To Be Determined

The study indicated that the synthesized compounds exhibited potent antibacterial activity, with a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL against resistant strains .

Antipsychotic Potential

The compound has also been explored for its antipsychotic properties. Research suggests that brominated thiophenes can act as antagonists at various serotonin and dopamine receptors, which are crucial in treating psychotic disorders such as schizophrenia .

Mechanism of Action
The proposed mechanism for the antipsychotic activity involves the blockade of dopamine D2 receptors and serotonin receptors (5-HT2A and 5-HT6), which may lead to improved therapeutic profiles compared to traditional antipsychotics .

Case Studies

  • Antibacterial Study : A study focused on the synthesis and evaluation of 5-bromo-N-alkylthiophene-2-sulfonamides found that these compounds exhibited significant antibacterial activity against NDM-producing Klebsiella pneumoniae. The research included both in vitro assays and in-silico docking studies to elucidate the interaction between the compounds and bacterial proteins .
  • Antipsychotic Research : In another study, compounds similar to this compound were evaluated for their effects on dopamine and serotonin receptor binding. The results indicated a favorable profile for managing symptoms associated with schizophrenia, particularly regarding reduced side effects such as weight gain commonly seen with traditional antipsychotics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-5-isopropylthiophene to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Start with thiophene derivatives bearing isopropyl groups. Bromination at the 2-position is typically achieved using NN-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .
  • Step 2 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and confirm purity via 1H^1H-NMR (δ ~6.8 ppm for thiophene protons) .
  • Key Data : Optimal temperature ranges between 60–80°C, with yields ~65–75% reported for analogous bromothiophenes .
  • Challenge : Competing side reactions (e.g., di-bromination) may occur if stoichiometry is not tightly controlled.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient of hexane:ethyl acetate (95:5 to 90:10) to separate brominated products from unreacted starting materials .
  • Distillation : For large-scale syntheses, vacuum distillation (bp ~140–150°C) is recommended, though thermal decomposition risks exist .
  • Analytical Confirmation : Validate purity via GC-MS (characteristic fragmentation at m/z 214 [M⁺]) and elemental analysis .

Q. How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The isopropyl group at the 5-position reduces steric accessibility, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) for efficient Pd-catalyzed coupling .
  • Data Table :
Catalyst SystemYield (%)Reaction Time (h)Reference
Pd(OAc)₂/SPhos7224
PdCl₂(PPh₃)₂4536

Advanced Research Questions

Q. What computational methods predict regioselectivity in electrophilic substitutions of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electron density maps. The bromine atom directs electrophiles to the 3-position, but steric effects from the isopropyl group may override electronic preferences .
  • Case Study : Nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives despite bromine’s ortho/para-directing nature, highlighting steric dominance .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for structurally similar derivatives?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature 1H^1H-NMR (e.g., −40°C to 25°C) can resolve peak splitting caused by rotational isomerism in the isopropyl group .
  • Comparative Analysis : Cross-reference with analogs like 2-Bromo-3-ethylthiophene (δ 6.75–6.85 ppm for aromatic protons) to validate assignments .

Q. What strategies mitigate decomposition during storage of this compound?

  • Methodological Answer :

  • Stability Study : Store under argon at −20°C in amber vials. Degradation products (e.g., thiophene sulfoxides) form at >5% after 6 months at 4°C .
  • Additives : Include 0.1% BHT (butylated hydroxytoluene) to suppress radical-mediated decomposition .

Q. How do substituents affect the compound’s electronic properties in organic semiconductors?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure oxidation potentials (e.g., EoxE_{ox} ~1.2 V vs. Ag/AgCl) to estimate HOMO levels (−5.4 eV), critical for charge transport in devices .
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts (e.g., 280 nm vs. 310 nm for alkyl vs. aryl substituents) to assess conjugation extension .

Contradictions and Open Challenges

Q. Why do reported yields for Sonogashira couplings of this compound vary widely (30–80%)?

  • Analysis :

  • Catalyst Deactivation : Trace moisture or oxygen in solvents (e.g., THF, DMF) poisons Pd catalysts. Use rigorously dried solvents and Schlenk techniques .
  • Steric vs. Electronic Effects : Bulky alkynes (e.g., trimethylsilylacetylene) exhibit lower reactivity due to hindered access to the catalytic site .

Q. How can researchers reconcile discrepancies in reported melting points (mp) for this compound?

  • Resolution :

  • Purity Impact : Impurities (e.g., residual bromine) lower mp. Reproduce data using recrystallized samples (solvent: ethanol/water) .
  • Polymorphism : Differential Scanning Calorimetry (DSC) can identify multiple crystalline forms, explaining mp ranges (e.g., 85–88°C) .

Data-Driven Research Recommendations

  • Retrosynthetic Planning : Leverage AI tools (e.g., Reaxys or Pistachio) to propose novel routes, such as C–H activation strategies bypassing traditional bromination .
  • Collaborative Reproducibility : Share raw NMR/GC-MS datasets via open repositories (e.g., Zenodo) to address conflicting spectral interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-isopropylthiophene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-isopropylthiophene

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